

In Vivo Activity of SWE101: A Technical Guide for Researchers

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An In-depth Technical Guide on the Core In Vivo Activity of the Soluble Epoxide Hydrolase Phosphatase (sEH-P) Inhibitor **SWE101**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain (sEH-P). While the hydrolase domain has been extensively studied, the physiological and pathophysiological roles of the sEH-P domain have remained largely elusive due to a lack of potent and selective in vivo tools. **SWE101**, chemically identified as 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid, is a pioneering small molecule inhibitor of the sEH-P domain that is active in vivo.[1][2] This document provides a comprehensive technical overview of the in vivo activity of **SWE101**, including its pharmacokinetic profile and the experimental protocols used for its evaluation.

Quantitative Data Summary

The in vivo efficacy and pharmacokinetic profile of **SWE101** have been characterized in rats. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of SWE101



Enzyme Target	IC ₅₀ (μΜ)
Human sEH-P	0.058[3]
Rat sEH-P	2.8[4]

Table 2: Pharmacokinetic Parameters of SWE101 in Rats

Data from a study in male Sprague-Dawley rats following a single intravenous administration of 1 mg/kg **SWE101**.

Parameter	Value	Unit
Co (Initial Plasma Concentration)	1.9	μМ
AUC₀-∞ (Area Under the Curve)	1.8	μM·h
t _{1/2} (Elimination Half-life)	1.0	h
CL (Clearance)	8.9	mL/min/kg
Vd (Volume of Distribution)	0.8	L/kg

Data from a study in male Sprague-Dawley rats following a single oral administration of 10 mg/kg **SWE101**.



Parameter	Value	Unit
C _{max} (Maximum Plasma Concentration)	1.1	μМ
T _{max} (Time to Maximum Concentration)	2.0	h
AUC₀-∞ (Area Under the Curve)	3.5	μM·h
t _{1/2} (Elimination Half-life)	1.8	h
F (Oral Bioavailability)	19	%

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo experiments to characterize the activity of **SWE101**.

Pharmacokinetic Studies in Rats

Animal Model:

Species: Male Sprague-Dawley rats

Weight: 250-300 g

Housing: Standard laboratory conditions with ad libitum access to food and water.

Drug Formulation and Administration:

- Intravenous (IV) Administration: **SWE101** was dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline to a final concentration for a 1 mg/kg dose. The formulation was administered as a bolus injection into the tail vein.
- Oral (PO) Administration: SWE101 was suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in water for a 10 mg/kg dose. The suspension was administered via oral gavage.



Sample Collection:

- Blood samples (approximately 0.2 mL) were collected from the jugular vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration into EDTA-coated tubes.
- Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

- Plasma concentrations of SWE101 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Protein precipitation was used to extract **SWE101** from the plasma samples.
- Chromatographic separation was achieved on a C18 reverse-phase column.
- Quantification was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

In Vivo Pharmacodynamic Study: Lysophosphatidic Acid (LPA) Hydrolysis

Objective: To investigate the effect of **SWE101** on the in vivo hydrolysis of lysophosphatidic acid (LPA), a known substrate of sEH-P.

Animal Model and Drug Administration:

- Male Sprague-Dawley rats were used.
- SWE101 was administered orally at a dose of 10 mg/kg.

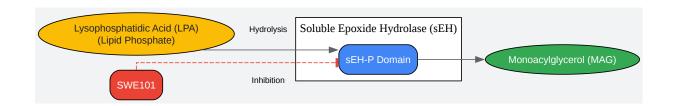
Experimental Procedure:

- One hour after **SWE101** administration, rats were anesthetized.
- LPA (18:1) was administered intravenously.



- Blood samples were collected at various time points post-LPA administration.
- Plasma levels of LPA and its metabolite, monoacylglycerol (MAG), were quantified by LC-MS/MS.

Visualizations Signaling Pathway of sEH-P and Inhibition by SWE101

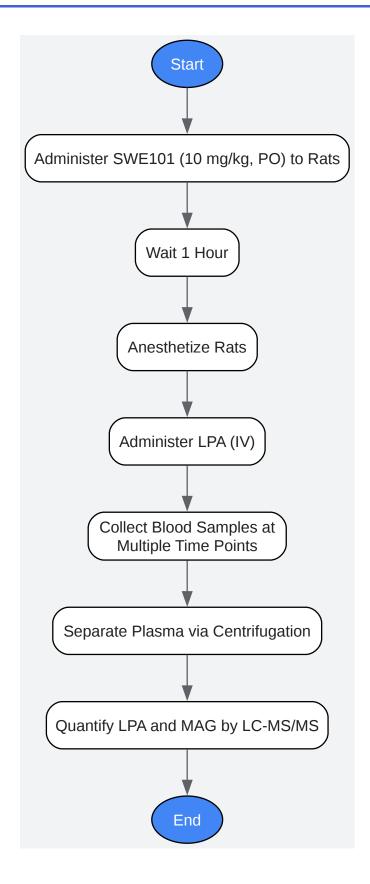


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Caption: sEH-P hydrolyzes LPA to MAG. **SWE101** inhibits this process.

Experimental Workflow for In Vivo Pharmacodynamic Study





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Caption: Workflow of the in vivo LPA hydrolysis experiment.



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